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Compound Name: 3-(Hydroxymethyl)benzamide

Cat. No.: B159686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 3-
(Hydroxymethyl)benzamide. While a definitive, publicly available crystal structure for this

specific compound is not currently accessible, this document synthesizes information from

closely related benzamide derivatives and fundamental principles of crystallography to offer a

detailed predictive overview. The guide covers the synthesis, molecular characteristics, and

expected intermolecular interactions, with a particular focus on the role of hydrogen bonding in

the solid-state architecture. Methodologies for crystallization, single-crystal X-ray diffraction,

and physicochemical characterization are detailed to provide a robust framework for future

experimental investigation. This document is intended to serve as a valuable resource for

researchers in medicinal chemistry, materials science, and drug development by providing

foundational knowledge and practical guidance for the study of this and similar molecular

solids.

Introduction
Benzamide and its derivatives are a cornerstone in medicinal chemistry and materials science,

exhibiting a wide range of biological activities and forming predictable supramolecular

structures.[1] The amide functional group is a prolific former of hydrogen bonds, often leading

to well-ordered crystalline lattices.[2] The introduction of a hydroxymethyl substituent at the

meta-position of the benzene ring in 3-(Hydroxymethyl)benzamide (Figure 1) adds another
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key hydrogen bonding moiety, suggesting a rich and complex crystalline architecture.

Understanding the crystal structure of this compound is paramount for controlling its solid-state

properties, such as solubility, stability, and bioavailability, which are critical parameters in drug

development.

This guide will explore the probable solid-state structure of 3-(Hydroxymethyl)benzamide,

drawing on established principles and experimental data from analogous compounds.

Figure 1: Chemical Structure of 3-(Hydroxymethyl)benzamide

Caption: Molecular structure of 3-(Hydroxymethyl)benzamide.

Physicochemical Properties
A summary of the key physicochemical properties of 3-(Hydroxymethyl)benzamide is

presented in Table 1. These values are essential for designing crystallization experiments and

for understanding the compound's behavior in various solvent systems.

Property Value Source

Molecular Formula C₈H₉NO₂ [3]

Molecular Weight 151.16 g/mol [3]

CAS Number 126926-34-9 [3]

Hydrogen Bond Donors 2 (Amide N-H, Hydroxyl O-H) [3]

Hydrogen Bond Acceptors 2 (Carbonyl O, Hydroxyl O) [3]

Rotatable Bond Count 2 [3]

Synthesis and Crystallization
Synthesis
The synthesis of 3-(Hydroxymethyl)benzamide can be achieved through various synthetic

routes. A common approach involves the reduction of the corresponding aldehyde or carboxylic

acid derivative. For instance, 3-formylbenzamide can be reduced to 3-
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(hydroxymethyl)benzamide using a suitable reducing agent like sodium borohydride.

Alternatively, the amide can be formed from 3-(hydroxymethyl)benzoic acid.

Recommended Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is a critical step. The following protocol

outlines a general approach for the crystallization of 3-(Hydroxymethyl)benzamide.

Experimental Workflow for Crystallization

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Methodology:

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

Data Collection: The crystal is cooled (typically to 100-150 K) to minimize thermal vibrations

and placed in an X-ray beam. [2]A series of diffraction images are collected as the crystal is

rotated.

Structure Solution and Refinement: The diffraction data are used to solve the phase problem

and generate an initial electron density map. The atomic positions are then refined to best fit

the experimental data.

Predicted Crystal Structure and Intermolecular
Interactions
In the absence of a determined crystal structure for 3-(Hydroxymethyl)benzamide, we can

infer its probable packing and hydrogen bonding patterns based on the known structures of

benzamide and other derivatives. [4]

Expected Hydrogen Bonding Motifs
The presence of both amide and hydroxyl groups provides multiple sites for hydrogen bonding,

which will likely dominate the crystal packing. [5][6]

Amide-Amide Interactions: The amide groups are expected to form robust N-H···O hydrogen

bonds, leading to the formation of common supramolecular synthons such as chains or
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dimers. [1]* Hydroxyl-Amide Interactions: The hydroxyl group can act as both a hydrogen

bond donor (O-H) and acceptor (O). This allows for the formation of O-H···O=C hydrogen

bonds with the amide carbonyl and N-H···O-H hydrogen bonds with the hydroxyl oxygen.

Hydroxyl-Hydroxyl Interactions: O-H···O-H hydrogen bonds between neighboring

hydroxymethyl groups could also contribute to the overall crystal packing.

Diagram of Potential Hydrogen Bonding Network
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Caption: Potential intermolecular hydrogen bonding interactions.

π-π Stacking
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of

adjacent molecules are likely to play a role in stabilizing the crystal lattice. The specific

geometry of these interactions (e.g., face-to-face or offset) will depend on the overall packing

arrangement.

Further Characterization
Beyond SC-XRD, a comprehensive understanding of the solid-state properties of 3-
(Hydroxymethyl)benzamide requires additional characterization techniques.
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Technique Information Provided

Powder X-ray Diffraction (PXRD)
Fingerprint of the crystalline phase; useful for

polymorphism screening and quality control.

Differential Scanning Calorimetry (DSC)
Melting point, enthalpy of fusion, and detection

of polymorphic transitions.

Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.

Fourier-Transform Infrared (FTIR) Spectroscopy

Information on functional groups and shifts in

vibrational frequencies due to hydrogen

bonding.

Nuclear Magnetic Resonance (NMR)

Spectroscopy

Confirmation of the molecular structure in

solution.

Conclusion
This technical guide has provided a predictive yet comprehensive overview of the crystal

structure of 3-(Hydroxymethyl)benzamide. Based on the analysis of its functional groups and

comparison with related compounds, a complex and robust hydrogen-bonding network is

anticipated to be the primary determinant of its crystal packing. The detailed experimental

protocols provided herein offer a clear path for the future synthesis, crystallization, and

definitive structural elucidation of this compound. A thorough understanding of its solid-state

chemistry is a critical step in harnessing its potential in pharmaceutical and materials science

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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